- Preparation method of cyproconazole, China, , ,

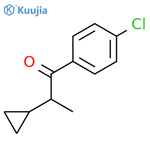

Cas no 94361-26-9 (2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane)

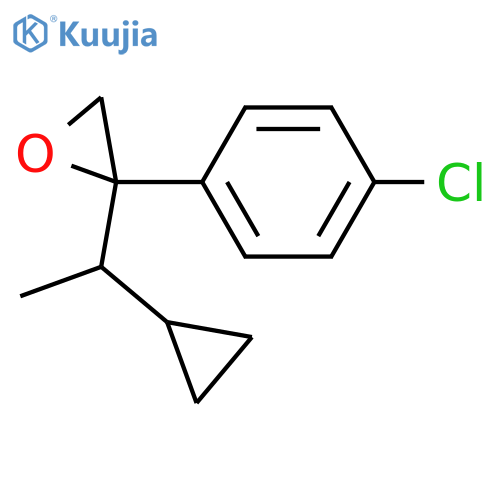

94361-26-9 structure

商品名:2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane

CAS番号:94361-26-9

MF:C13H15ClO

メガワット:222.710602998734

CID:1984195

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane 化学的及び物理的性質

名前と識別子

-

- 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane

- Oξrane, 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)-

- T3OTJ BR DG&

- BY1&

- - AL3TJ

- 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane (ACI)

-

- インチ: 1S/C13H15ClO/c1-9(10-2-3-10)13(8-15-13)11-4-6-12(14)7-5-11/h4-7,9-10H,2-3,8H2,1H3

- InChIKey: QKTOXOPFYCOLPV-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(C2(CO2)C(C2CC2)C)=CC=1

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Tetrahydrothiophene Solvents: Acetonitrile ; 50 °C; overnight, 50 °C → 100 °C

1.2 Reagents: Sodium methoxide ; 0.5 h, 100 °C

1.3 Solvents: Acetonitrile ; 100 °C; 10 h, 120 °C

1.2 Reagents: Sodium methoxide ; 0.5 h, 100 °C

1.3 Solvents: Acetonitrile ; 100 °C; 10 h, 120 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Dimethyl sulfide Solvents: Dimethylformamide ; overnight, rt

1.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ; rt; rt → 50 °C; 50 °C; 50 °C → rt

1.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ; rt; rt → 50 °C; 50 °C; 50 °C → rt

リファレンス

- New synthetic method of cyproconazole, Huaxue Yanjiu Yu Yingyong, 2009, 21(9), 1351-1354

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; overnight, rt

1.2 Reagents: Sodium methoxide ; 0.5 h, rt

1.3 rt; 10 h, rt

1.2 Reagents: Sodium methoxide ; 0.5 h, rt

1.3 rt; 10 h, rt

リファレンス

- Preparation method of cyproconazole, China, , ,

ごうせいかいろ 4

はんのうじょうけん

リファレンス

- Antifungal 1,2,4-triazolyl derivatives having a 5-sulfur substituent, United States, , ,

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Dimethyl sulfoxide ; rt → 70 °C; 3 h, 70 - 80 °C; 80 °C → rt

1.2 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ; cooled; 1 h, rt; 6 h, rt → 40 °C

1.2 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ; cooled; 1 h, rt; 6 h, rt → 40 °C

リファレンス

- Method for preparing ethylene oxide derivative, China, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Water ; rt → 40 °C

1.2 120 min, 40 °C; 2 h, 40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, 25 °C

1.2 120 min, 40 °C; 2 h, 40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, 25 °C

リファレンス

- Process for preparation of epoxides from aldehydes or ketones, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium bromide Solvents: Thioanisole ; 60 - 65 °C; 65 °C → 70 °C; 1 h, 65 - 70 °C; 70 °C → 60 °C

1.2 Reagents: Potassium hydroxide ; 0.5 h, < 60 °C; 60 °C → 75 °C; 10 h, 70 - 75 °C

1.2 Reagents: Potassium hydroxide ; 0.5 h, < 60 °C; 60 °C → 75 °C; 10 h, 70 - 75 °C

リファレンス

- Method for preparing triazole germicide, China, , ,

ごうせいかいろ 8

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 60 - 90 min, reflux

リファレンス

- New preparation method of cyproconazole with high yield, China, , ,

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; overnight, rt

1.2 Reagents: Sodium methoxide ; 0.5 h, rt

1.3 Solvents: Acetonitrile ; 10 h, rt

1.2 Reagents: Sodium methoxide ; 0.5 h, rt

1.3 Solvents: Acetonitrile ; 10 h, rt

リファレンス

- Studies on synthesis of cyproconazole, Xiandai Nongyao, 2004, 3(4), 10-12

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; 0 °C; 16 h, rt

1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 16 h, rt

1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 16 h, rt

リファレンス

- 1,2,4-Triazole derivatives as antifungal, antiviral and antitumor agents and their preparation, pharmaceutical and agricultural compositions and use in the treatment of fungal and viral infections and cancers, World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Dimethyl sulfide , Potassium hydroxide Solvents: Isobutanol

リファレンス

- Method for preparing cyproconazole, China, , ,

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Zinc , Cuprous chloride Catalysts: Acetyl chloride Solvents: Dichloromethane ; 10 - 12 min, rt

1.2 Solvents: Dichloromethane ; 15 min, rt; rt → 40 °C; 5 - 6 h, 40 °C

1.2 Solvents: Dichloromethane ; 15 min, rt; rt → 40 °C; 5 - 6 h, 40 °C

リファレンス

- Preparation method of cyproconazole by 1-chloro-2-(4-chlorophenyl)-3-methyl-4-penten-2-ol, China, , ,

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: tert-Butanol Solvents: Ethyl sulfide ; 4 h, 35 °C

1.2 Reagents: Potassium hydroxide ; 20 h, 40 °C

1.2 Reagents: Potassium hydroxide ; 20 h, 40 °C

リファレンス

- Process for preparing cyproconazole, China, , ,

ごうせいかいろ 15

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Raw materials

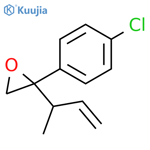

- 2-(4-Chlorophenyl)-2-(1-methyl-2-propen-1-yl)oxirane

- Dibromomethane

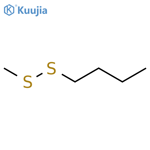

- butyl methyl sulphide

- 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

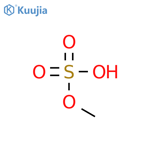

- Sulfuric acid,monomethyl ester

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Preparation Products

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane 関連文献

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

-

5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

94361-26-9 (2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane) 関連製品

- 2624139-66-6(1-methyl-3-(1-nitrosopiperidin-3-yl)-1H-pyrazole-4-carboxylic acid)

- 866727-57-3(3-(4-ethylbenzoyl)-6,7-dimethoxy-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one)

- 939758-85-7(6-(Trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine)

- 1782486-47-8(2-(5-Bromo-4-methoxypyridin-2-yl)ethan-1-amine)

- 1349716-57-9(1-(Cyclobutylmethyl)-3-methyl-1H-pyrazol-5-amine)

- 2197610-60-7(N-methyl-N-({2-(4-methylphenyl)ethylcarbamoyl}methyl)prop-2-enamide)

- 2228468-44-6(2-methyl-2-(4-methylpyridin-3-yl)propan-1-ol)

- 20420-59-1(2,3,4,5,8,9,10,11-octaazatetracyclo10.4.0.0^{2,6}.0^{7,11}hexadeca-1(16),3,5,7,9,12,14-heptaene)

- 247228-25-7(3-(1,3-Dioxaindan-5-yloxy)propan-1-ol)

- 2229559-00-4(2-(6-methoxy-1,3-dioxaindan-5-yl)ethane-1-sulfonyl fluoride)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量